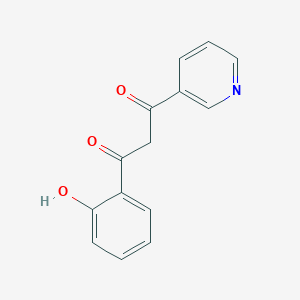
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione, also known as curcumin, is a naturally occurring compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, curcumin has gained attention for its potential therapeutic properties in the field of scientific research.
作用机制
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation.
生化和生理效应
Curcumin has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic patients. Additionally, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has been shown to improve cognitive function and memory in Alzheimer's patients.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a low toxicity profile, making it safe for use in experiments. However, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has poor solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are numerous future directions for 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione research. One area of interest is the development of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione analogs with improved solubility and bioavailability. Another area of interest is the use of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione's mechanism of action and its potential therapeutic applications.
合成方法
Curcumin can be synthesized from the turmeric plant or through chemical synthesis. The most common method of synthesis involves the reaction of ferulic acid and vanillin in the presence of an alkali.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has also been studied for its potential use in treating Alzheimer's disease, diabetes, and cardiovascular disease.
属性
CAS 编号 |
6296-04-4 |
|---|---|
产品名称 |
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione |
分子式 |
C14H11NO3 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
1-(2-hydroxyphenyl)-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c16-12-6-2-1-5-11(12)14(18)8-13(17)10-4-3-7-15-9-10/h1-7,9,16H,8H2 |
InChI 键 |
DFFMBOUEZILLNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
其他 CAS 编号 |
6296-04-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



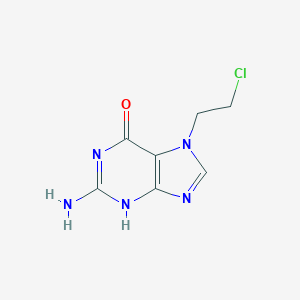
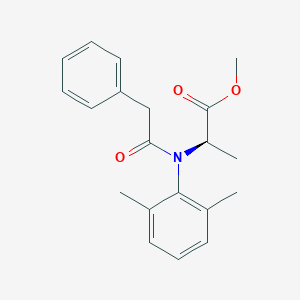
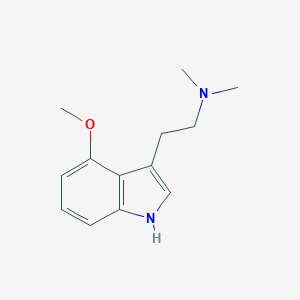
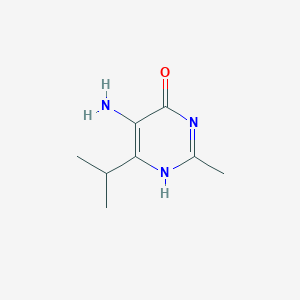
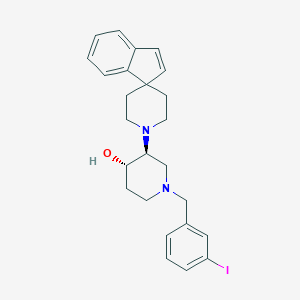
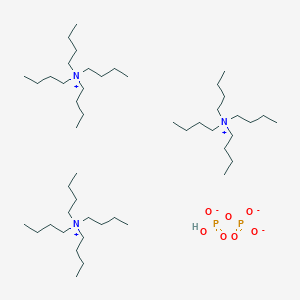
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
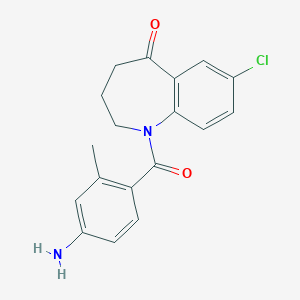
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
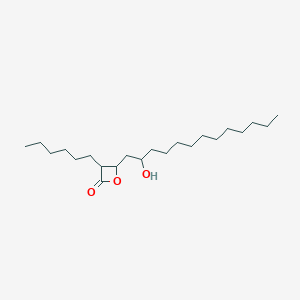
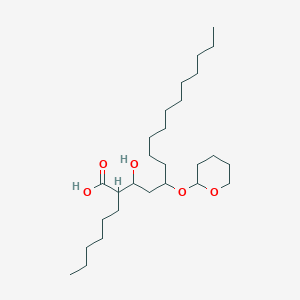
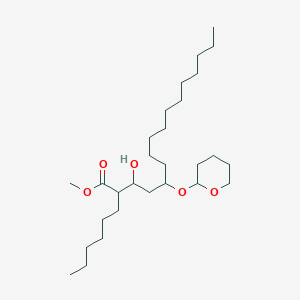
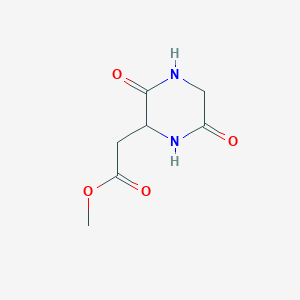
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)